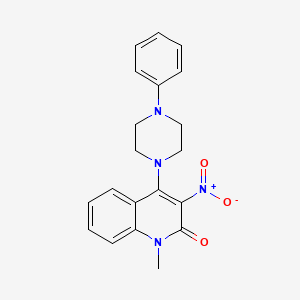

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-21-17-10-6-5-9-16(17)18(19(20(21)25)24(26)27)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYUXOZIOMNQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a nitro group and a phenylpiperazine moiety. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Quinoline derivatives often exhibit their effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The piperazine moiety enhances binding affinity to certain receptors, potentially modulating neurotransmitter systems.

- DNA Interaction : The nitro group can participate in redox reactions, influencing DNA integrity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 8.2 | Cell cycle arrest |

| HCT116 (Colon) | 5.0 | Inhibition of proliferation |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

These results indicate that the compound could be explored as a potential antimicrobial agent.

Case Study 1: Anticancer Activity

In a study conducted by Zhang et al., the compound was tested against multiple cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways. The study concluded that the compound could serve as a lead molecule for developing new cancer therapies.

Case Study 2: Neuropharmacological Effects

A separate investigation by Lee et al. focused on the neuropharmacological effects of the compound. It was found to exhibit anxiolytic properties in animal models, potentially through modulation of serotonin receptors. This opens avenues for research into its use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Key Observations

In contrast, C3-carbonyl-linked heterocycles (e.g., pyrimidine in ) enhance antimicrobial activity. Nitro groups (C3-NO2) are rare in reported bioactive derivatives but may influence electronic properties or metabolic stability.

Biological Activity Trends: Anticoagulant activity is strongly associated with pyrrolo-fused quinolinones (IC50 ~2–4 µM ), whereas antifungal activity correlates with alkyl/aryl substitutions at C3/C4 (SDH inhibition ). Antidepressant effects (e.g., ) are linked to chloro and morpholine-propanoyl substituents, reducing immobility time in rodent models by 30% compared to imipramine.

Synthetic Methodologies: The target compound’s Sonogashira coupling contrasts with microwave-assisted Suzuki/Heck reactions for 4-aryl-3-alkenyl derivatives , highlighting versatility in functionalization. Molecular hybridization (e.g., merging pyrroloquinolinone with anticoagulant scaffolds ) is a common strategy for lead optimization.

Research Implications and Gaps

- Future studies should evaluate its activity against targets such as FXa, SDH, or neurotransmitter receptors.

- Role of Nitro Group: The C3-NO2 substituent’s impact on bioavailability or toxicity warrants investigation, as nitro groups are uncommon in SDHIs or anticoagulants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.